molecular formula C8H15O4P B13420813 Phosphonic acid, (3-methyl-2-oxo-3-pentenyl)-, dimethyl ester, (E)-

Phosphonic acid, (3-methyl-2-oxo-3-pentenyl)-, dimethyl ester, (E)-

Cat. No.: B13420813
M. Wt: 206.18 g/mol
InChI Key: YTFZUPYEUDNYBO-FNORWQNLSA-N
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Description

Phosphonic acid derivatives are critical in organic synthesis, pharmaceuticals, and agrochemicals due to their stability and versatility. The compound Phosphonic acid, (3-methyl-2-oxo-3-pentenyl)-, dimethyl ester, (E)- (hereafter referred to as the "target compound") features a dimethyl ester group attached to a phosphonic acid backbone with a branched unsaturated ketone substituent (3-methyl-2-oxo-3-pentenyl).

Properties

Molecular Formula

C8H15O4P

Molecular Weight

206.18 g/mol

IUPAC Name

(E)-1-dimethoxyphosphoryl-3-methylpent-3-en-2-one

InChI

InChI=1S/C8H15O4P/c1-5-7(2)8(9)6-13(10,11-3)12-4/h5H,6H2,1-4H3/b7-5+

InChI Key

YTFZUPYEUDNYBO-FNORWQNLSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)CP(=O)(OC)OC

Canonical SMILES

CC=C(C)C(=O)CP(=O)(OC)OC

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies for Phosphonic Acid Esters

The synthesis of phosphonic acid esters such as (3-methyl-2-oxo-3-pentenyl)-, dimethyl ester typically involves:

These methods are well-documented for synthesizing phosphonodepsipeptides and related phosphonic acid esters, providing a framework for preparing the target compound.

Specific Preparation Routes for (3-methyl-2-oxo-3-pentenyl)-, dimethyl ester

Reaction of Phosphorous Acid Esters with α,β-Unsaturated Acyl Chlorides

A prominent method involves reacting phosphorous acid esters such as trimethyl phosphite with α,β-unsaturated acyl chlorides (e.g., 3-methylbut-2-enoyl chloride) in the presence of inert solvents like methylene chloride at controlled temperatures (0–100 °C, preferably 20–80 °C). This reaction yields 1-oxo-3-methyl-2-butene phosphonic acid esters, which are structurally related to the target compound.

  • The reaction is typically conducted under normal pressure.
  • Equimolar amounts of reagents are used.
  • The product is isolated by distilling off the solvent under vacuum, leaving an oily residue of the phosphonic acid ester.
Rearrangement and Pyrolysis of Dimethyl Phosphite

Another method involves the thermal rearrangement of dimethyl phosphite in a high-boiling mineral oil medium (e.g., Nujol) at temperatures between 290–300 °C. This process converts dimethyl phosphite to the methyl ester of methyl phosphonic acid and subsequently to pyromethyl phosphonic acid, which can be further processed to related phosphonic acid esters.

  • The reaction is conducted in a nitrogen or carbon dioxide atmosphere to prevent oxidation and explosion hazards.
  • Dimethyl phosphite is added dropwise to the heated mineral oil with stirring.
  • The product mixture typically contains approximately 88% pyromethyl phosphonic acid and 12% methyl ester of methyl phosphonic acid.
  • The product separates as a lower insoluble layer, facilitating purification.
Condensation with Sulfuranylidene-Acetic Acid Esters

A patented process describes the synthesis of 1-oxo-3-methyl-2-butene phosphonic acid esters by reacting phosphorous acid esters with sulfuranylidene-acetic acid esters in organic solvents such as methylene chloride at temperatures between 0 and 100 °C.

  • The reaction mixture is stirred until completion.
  • The solvent is removed under vacuum to yield the phosphonic acid ester.
  • This method allows for the preparation of various alkyl or phenyl-substituted phosphonic acid esters, including dimethyl esters.

Apparatus and Reaction Conditions

  • Typical setups include three-necked flasks equipped with thermometers, reflux condensers, dropping funnels, and mechanical stirrers.
  • Inert atmospheres (nitrogen or carbon dioxide) are maintained to avoid oxidation.
  • Reaction temperatures vary from ambient to high temperatures (up to 300 °C) depending on the method.
  • Reaction times range from 30 minutes to several hours depending on the process.

Data Table: Summary of Preparation Methods

Method Starting Materials Reaction Conditions Product Yield & Purity Notes
Phosphonylation of Hydroxy Esters Hydroxy esters + N-protected aminoalkylphosphonochloridates Room temp to 80 °C, inert solvent High yields (80-85%) Used for phosphonodepsipeptides synthesis
Thermal Rearrangement of Dimethyl Phosphite Dimethyl phosphite + high boiling mineral oil (Nujol) 290–300 °C, inert atmosphere, 3.5 hours ~88% pyromethyl phosphonic acid + 12% methyl ester Product separates as insoluble layer
Reaction with α,β-Unsaturated Acyl Chlorides Trimethyl phosphite + 3-methylbut-2-enoyl chloride 0–100 °C, methylene chloride solvent Good yield, oily residue product Solvent removal by vacuum distillation
Condensation with Sulfuranylidene-Acetic Acid Esters Phosphorous acid esters + sulfuranylidene-acetic acid esters 0–100 °C, inert organic solvents High purity phosphonic acid esters Versatile for alkyl/aryl substituents

Detailed Research Findings

  • The phosphonylation approach is versatile for introducing phosphonic acid esters onto hydroxy-functionalized substrates, enabling the synthesis of complex phosphonodepsipeptides with high selectivity and yield.
  • Thermal rearrangement of dimethyl phosphite in a mineral oil medium is a robust method for producing methyl phosphonic acid esters with high conversion rates and convenient separation of products.
  • The reaction of phosphorous acid esters with α,β-unsaturated acyl chlorides under mild conditions provides a controlled route to phosphonic acid esters bearing conjugated keto-alkene side chains, which are structurally similar to (3-methyl-2-oxo-3-pentenyl)-, dimethyl ester.
  • The use of sulfuranylidene-acetic acid esters expands the scope of phosphonic acid ester synthesis, allowing for structural diversity and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (E)-(3-Methyl-2-oxopent-3-en-1-yl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine or other reduced forms.

    Substitution: The phosphonate group can undergo nucleophilic substitution reactions, leading to the formation of various substituted phosphonates.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Dimethyl (E)-(3-Methyl-2-oxopent-3-en-1-yl)phosphonate can yield phosphonic acids, while substitution reactions can produce a variety of substituted phosphonates with different functional groups.

Scientific Research Applications

Dimethyl (E)-(3-Methyl-2-oxopent-3-en-1-yl)phosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biochemical pathways.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Dimethyl (E)-(3-Methyl-2-oxopent-3-en-1-yl)phosphonate involves its interaction with molecular targets such as enzymes and proteins. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit or modulate the activity of enzymes involved in phosphorylation and dephosphorylation processes. This interaction can affect various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Key Structural Features:

  • Phosphonic Acid Core : The central phosphorus atom bonded to two methoxy (OCH₃) groups and one organic substituent.
  • Substituent: A (3-methyl-2-oxo-3-pentenyl) group, which includes a conjugated enone system (C=C-O) contributing to reactivity in Michael additions or nucleophilic substitutions.
  • Stereochemistry: The (E)-configuration denotes trans spatial arrangement at the double bond, influencing intermolecular interactions and solubility.

Comparison with Structurally Similar Compounds

The target compound can be contextualized against other phosphonic acid esters with variations in ester groups, substituents, and functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Phosphonic Acid Esters

Compound Name (CAS) Molecular Formula Molecular Weight Ester Groups Key Substituent/Functional Group Applications/Notes
Target Compound (Hypothetical) C₁₀H₁₇O₄P* 232.21 g/mol Dimethyl 3-Methyl-2-oxo-3-pentenyl (E) Intermediate in pharmaceuticals or agrochemicals
Phosphonic acid, (3-methyl-1-oxo-2-butenyl)-, diethyl ester (78928-43-5) C₉H₁₇O₄P 220.20 g/mol Diethyl 3-Methyl-1-oxo-2-butenyl Likely used in cross-coupling reactions
[2-Oxo-3-[3-(trifluoromethyl)phenoxy]propyl]phosphonic Acid Dimethyl Ester (54094-19-8) C₁₃H₁₄F₃O₅P 342.22 g/mol Dimethyl Trifluoromethylphenoxy Key intermediate in Travoprost synthesis
Dimethyl Phosphite (868-85-9) C₂H₇O₃P 110.05 g/mol Dimethyl None (simplest phosphite) Flame retardant, plasticizer
α-Bromo-4-fluorobenzyl-phosphonic acid dimethyl ester (Example from ) C₁₀H₁₁BrFO₃P 308.12 g/mol Dimethyl α-Bromo-4-fluorobenzyl Insecticide precursor

*Estimated based on structural analogy.

Key Observations:

Ester Group Impact: Dimethyl vs. Diethyl Esters: Dimethyl esters (e.g., target compound, ) generally exhibit higher reactivity in nucleophilic substitutions due to shorter alkyl chains, whereas diethyl esters () offer better solubility in non-polar solvents . Polarity: The trifluoromethylphenoxy group in enhances lipophilicity, making it suitable for ocular drug delivery (Travoprost) .

Substituent Effects: Electron-Withdrawing Groups: The α-bromo substituent in increases electrophilicity, facilitating SN2 reactions in pesticide synthesis . Conjugated Systems: The enone group in the target compound and enables participation in cycloaddition or redox reactions, useful in natural product synthesis.

Toxicity and Regulatory Status: Compounds like Phosphoric acid, dimethyl ester, ester with (E)-3-hydroxy-N-methylcrotonamide (CAS 6923-22-4) have extensive toxicology profiles, including mutagenicity studies (e.g., MUREAV 557,109,2004) . The target compound’s safety data would require evaluation for neurotoxicity, given structural similarities to organophosphate esters .

Market and Industrial Relevance:

  • Pharmaceutical Intermediates: The trifluoromethylphenoxy derivative () is commercially valued at $15,000–20,000/kg due to its role in prostaglandin analogs .
  • Polymer Additives : Dimethyl phosphite () is a low-cost flame retardant, priced at $5–10/kg .

Biological Activity

Phosphonic acid, (3-methyl-2-oxo-3-pentenyl)-, dimethyl ester, (E)-, also known by its CAS number 54543-04-3, is an organophosphorus compound that has garnered attention for its potential biological activities. The compound's unique phosphonate group allows it to interact with various biological targets, suggesting applications in medicinal chemistry and biochemistry.

  • Molecular Formula : C₈H₁₅O₄P
  • Molecular Weight : 206.176 g/mol
  • Structure : The compound features a phosphonate group which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to mimic phosphate groups in biological systems. This mimicry allows it to interact with enzymes involved in phosphorylation and dephosphorylation processes, potentially inhibiting or modulating their activity. Such interactions can influence various biochemical pathways, leading to therapeutic effects.

Biological Activity and Applications

Research indicates that phosphonic acid derivatives possess a range of biological activities:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can be beneficial in therapeutic contexts.
  • Antitumor Activity : Some studies suggest that phosphonic acid derivatives exhibit antiproliferative effects on cancer cell lines. For instance, compounds similar to dimethyl (E)-(3-Methyl-2-oxopent-3-en-1-yl)phosphonate have shown selective inhibition of cancer cell proliferation, particularly in colon cancer models .
  • Antioxidant Properties : The compound may also exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress and related diseases.

Case Study 1: Antiproliferative Effects

A study on related phosphonic acid derivatives demonstrated significant inhibitory effects on the proliferation of HCT-116 colon cancer cells. The IC₅₀ values ranged from 0.12 mg/mL to 0.81 mg/mL, indicating potent activity against cancer cells while sparing normal cells .

Case Study 2: Enzyme Interaction

Research has shown that phosphonic acids can interact with various enzymes involved in metabolic pathways. For example, studies have indicated that these compounds can modulate the activity of histone deacetylases (HDACs), which are critical in cancer biology .

Comparative Analysis with Similar Compounds

To better understand the unique properties of dimethyl (E)-(3-Methyl-2-oxopent-3-en-1-yl)phosphonate, it is useful to compare it with other phosphonates:

Compound NameBiological ActivityIC₅₀ Range
Dimethyl methylphosphonateModerate enzyme inhibitionN/A
Phosphonic acidsVaries; some show strong antitumor activity0.12 - 0.81 mg/mL
Phosphonates with different substituentsVaries widely based on structureN/A

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